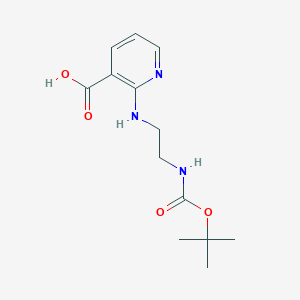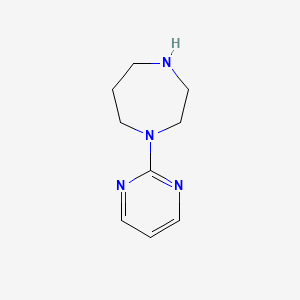
1-Pyrimidin-2-yl-1,4-diazepane
Übersicht
Beschreibung
1-Pyrimidin-2-yl-1,4-diazepane is a heterocyclic compound with the molecular formula C9H14N4. It contains a seven-membered ring with two nitrogen atoms and a pyrimidine ring attached to the diazepane structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Pyrimidin-2-yl-1,4-diazepane can be synthesized through various methods. One common approach involves the cyclization of appropriate intermediates. For instance, a two-step acylation/cyclization sequence from key intermediates has been described, optimizing the formation of pyrimido[4,5-e][1,4]diazepines and their N(9)-substituted derivatives. Another method involves the synthesis of 4-aryl-2,3,6,7-tetrahydro-1H-pyrimido[4,5-b][1,4]diazepin-6-ones.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1-Pyrimidin-2-yl-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: The compound is stable under normal conditions and is not readily oxidized.
Reduction: Similar to oxidation, it is not easily reduced.
Substitution: The compound can participate in substitution reactions, particularly involving the nitrogen atoms in the diazepane ring.
Common Reagents and Conditions
Common reagents used in reactions with this compound include acids, bases, and various organic solvents. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, substitution reactions can lead to the formation of various substituted diazepane derivatives.
Wissenschaftliche Forschungsanwendungen
1-Pyrimidin-2-yl-1,4-diazepane has several scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Pyrimidin-2-yl-1,4-diazepane involves its interaction with specific molecular targets and pathways. For instance, certain pyrimidine-based compounds have been shown to inhibit the expression and activities of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . This suggests potential anti-inflammatory effects for this compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(Pyrimidin-2-yl)-1,4-diazepane: A closely related compound with similar structural features.
Pyrimido[4,5-e][1,4]diazepines: Compounds with a similar core structure but different substituents.
Uniqueness
1-Pyrimidin-2-yl-1,4-diazepane is unique due to its specific combination of a pyrimidine ring and a diazepane ring, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-pyrimidin-2-yl-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-4-11-9(12-5-1)13-7-2-3-10-6-8-13/h1,4-5,10H,2-3,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOGPVCTSDAYIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70378248 | |
| Record name | 1-pyrimidin-2-yl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21279-57-2 | |
| Record name | Hexahydro-1-(2-pyrimidinyl)-1H-1,4-diazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21279-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-pyrimidin-2-yl-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70378248 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
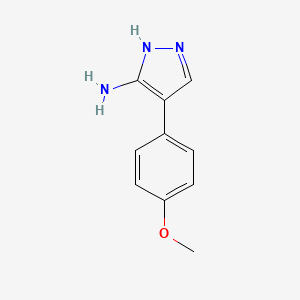
![6-Acetyl-7-[2-(dimethylamino)ethenyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B1333141.png)
![4-[4-amino-5-(4-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]benzenol](/img/structure/B1333150.png)



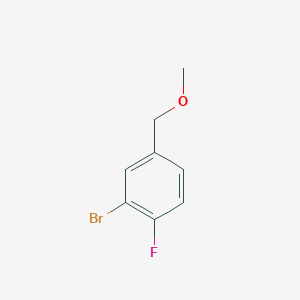


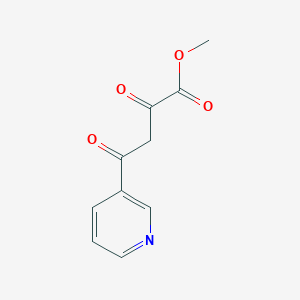
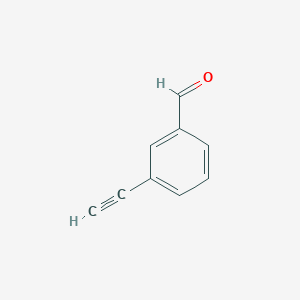
![3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine](/img/structure/B1333187.png)
![2-Benzo[1,3]dioxol-5-yl-piperazine](/img/structure/B1333188.png)
